molecular formula C8H9BrN4S B1491375 {1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1247658-30-5

{1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Cat. No.: B1491375
CAS No.: 1247658-30-5
M. Wt: 273.16 g/mol
InChI Key: NJKDWQKGADJAAX-UHFFFAOYSA-N
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Description

The compound {1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine (CAS: 1247658-30-5) features a 1,2,3-triazole core substituted with a methanamine group at the 4-position and a 4-bromothiophene moiety at the 1-position via a methyl linker. This hybrid structure combines the electron-rich thiophene ring with the versatile triazole scaffold, which is frequently employed in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name

[1-[(4-bromothiophen-2-yl)methyl]triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN4S/c9-6-1-8(14-5-6)4-13-3-7(2-10)11-12-13/h1,3,5H,2,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKDWQKGADJAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of triazole derivatives often involves the use of click chemistry, particularly the Huisgen cycloaddition reaction. For this compound, the following general steps are typically employed:

  • Starting Materials : 4-bromothiophen-2-carboxaldehyde and azide derivatives.
  • Reaction Conditions : The reaction is usually performed under mild conditions using copper(I) catalysis.
  • Purification : The product is purified using column chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound was evaluated for its activity against various cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The results indicated that compounds with a triazole moiety exhibited significant antiproliferative effects:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.73Induces apoptosis
Compound BSW4801.5Cell cycle arrest at G2/M
Compound CA5492.0Inhibits proliferation

These findings suggest that the triazole ring may play a crucial role in enhancing anticancer activity through mechanisms such as apoptosis induction and cell cycle modulation .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have demonstrated antimicrobial effects. Studies have shown that these compounds exhibit activity against various bacterial strains and fungi. For example, one study reported that a related triazole compound significantly inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Candida albicans32 µg/mL

This antimicrobial activity is attributed to the ability of triazoles to disrupt cellular processes in pathogens .

The biological activity of this compound can be explained through several proposed mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for cell survival in both cancer and microbial cells.
  • Cell Membrane Disruption : The lipophilic nature of the bromothiophene moiety may facilitate interaction with cell membranes, leading to increased permeability and subsequent cell death.
  • Apoptosis Induction : Many studies indicate that triazoles can initiate apoptotic pathways in cancer cells through various signaling cascades.

Case Studies

Several case studies have been documented regarding the efficacy of triazole derivatives:

  • Case Study 1 : A study involving a series of triazole derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting potential for further development as anticancer agents.
  • Case Study 2 : Clinical trials assessing the safety and efficacy of similar compounds in treating fungal infections demonstrated significant improvement in patient outcomes compared to standard treatments.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of 1,2,3-triazol-4-yl methanamine derivatives. Key structural analogs include:

Compound Name Substituent CAS Number Key Differences
[1-(4-Bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine 4-Bromo-2-methylphenyl 1531168-08-7 Brominated phenyl ring instead of thiophene; methyl group introduces steric effects
[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride 2-Bromophenyl - Bromine at ortho position; hydrochloride salt improves solubility
[1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine 3-Chloro-4-fluorophenyl 832738-10-0 Halogen diversity (Cl, F) alters electronic properties
{1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine 5-Bromofuran - Furan vs. thiophene; oxygen vs. sulfur alters polarity
{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine 4-Methylphenyl 944901-27-3 Methyl group reduces steric hindrance compared to halogens

Pharmacological and Physicochemical Properties

  • Biological Activity : Analogs like [1-(3-chloro-4-fluorophenyl) derivatives show antimicrobial activity (MIC: 4 µg/mL against S. aureus), suggesting halogen positioning impacts target binding . The target compound’s thiophene may confer unique interactions with cysteine-rich enzymes.

Crystallographic and Stability Data

  • Crystal Packing : Bromophenyl analogs (e.g., [1-(4-bromo-2-methylphenyl) derivatives) exhibit π-π stacking between aromatic rings, while thiophene’s planar structure may enable stronger van der Waals interactions .
  • Stability : Thiophene derivatives are less prone to oxidative degradation compared to furan-based compounds, as sulfur is less electronegative than oxygen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 2
Reactant of Route 2
{1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

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